molecular formula C13H12Cl2N2O3 B4742618 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No.: B4742618
M. Wt: 315.15 g/mol
InChI Key: JVLLVEDMOWHIRR-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and an isoxazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide typically involves the following steps:

    Formation of 2,5-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.

    Synthesis of 5-methyl-3-isoxazolecarboxylic acid: This involves the cyclization of appropriate precursors under controlled conditions.

    Amidation Reaction: The final step involves the reaction of 2,5-dichlorophenoxyacetic acid with 5-methyl-3-isoxazolecarboxylic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide: Similar structure but with a different chlorination pattern.

    2-(2,5-dichlorophenoxy)-N-(3-isoxazolyl)propanamide: Lacks the methyl group on the isoxazole ring.

    2-(2,5-dichlorophenoxy)-N-(5-methyl-4-isoxazolyl)propanamide: Different position of the isoxazole ring substitution.

Uniqueness

2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenoxy and isoxazolyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3/c1-7-5-12(17-20-7)16-13(18)8(2)19-11-6-9(14)3-4-10(11)15/h3-6,8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLLVEDMOWHIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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